Cyclo(Leu-Leu)
Description
Overview of Diketopiperazine Chemical Class
Diketopiperazines (DKPs), also referred to as piperazine-2,5-diones, are the simplest form of cyclic dipeptides. Current time information in Bangalore, IN. Their fundamental structure is a six-membered ring containing two nitrogen atoms and two carbonyl groups in an amide linkage. Current time information in Bangalore, IN. These compounds are formed through the condensation of two α-amino acids. ebi.ac.uk The planarity of the peptide bonds within the ring structure can be influenced by the nature and stereochemistry of the amino acid side chains.
Diketopiperazines are a ubiquitous class of natural products, synthesized by a wide array of organisms including bacteria, fungi, marine microorganisms, and even mammals. Current time information in Bangalore, IN. They are also known to be formed during the thermal processing of foods and beverages as degradation products of polypeptides. nih.gov The rigid and conformationally constrained scaffold of the diketopiperazine ring makes it an attractive core structure in medicinal chemistry and drug discovery, as it allows for the precise spatial orientation of appended functional groups. ebi.ac.uk The biological activities of diketopiperazines are diverse, with reported antimicrobial, antitumor, and antiviral properties. Current time information in Bangalore, IN.ebi.ac.uk
Academic Significance and Research Focus on Cyclo(L-leucyl-L-leucyl)
Cyclo(L-leucyl-L-leucyl), with the chemical formula C12H22N2O2, is a specific diketopiperazine formed from the cyclization of two L-leucine amino acid residues. nih.gov Its structure is characterized by a piperazine-2,5-dione ring where two isobutyl groups are attached at positions 3 and 6 in the (3S,6S) configuration. nih.gov
The academic interest in Cyclo(L-leucyl-L-leucyl) primarily revolves around its synthesis, physicochemical properties, and its role as a model for studying the self-assembly of peptides. Research has explored its formation through the thermal treatment of the linear dipeptide L-leucyl-L-leucine in a solid state. acs.org This process of thermally induced self-assembly and cyclization is of interest for understanding the behavior of short-chain oligopeptides and for developing methods for the synthesis of cyclic peptides. acs.org
Furthermore, detailed spectroscopic studies, such as carbon-13 nuclear magnetic resonance (NMR) spectroscopy, have been conducted to elucidate the structure and conformation of Cyclo(L-leucyl-L-leucyl) and its diastereomers. acs.org In terms of natural occurrence, this compound has been identified in the bacterium Bacillus subtilis and the mangrove plant Kandelia candel. nih.gov While a broad range of biological activities has been attributed to the diketopiperazine class as a whole, the specific bioactivities of Cyclo(L-leucyl-L-leucyl) are a subject of ongoing investigation.
Below are the key identifiers and properties of Cyclo(L-leucyl-L-leucyl).
Chemical and Physical Properties of Cyclo(L-leucyl-L-leucyl)
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione |
| Monoisotopic Mass | 226.168127949 Da |
Synonyms for Cyclo(L-leucyl-L-leucyl)
| Synonym |
|---|
| (3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione |
| cyclo(Leu-Leu) |
| (3S,6S)-3,6-diisobutylpiperazine-2,5-dione |
| Cycloleucylleucine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXUMDVQIOAPR-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241782 | |
| Record name | Cycloleucylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-45-4 | |
| Record name | Cyclo(leucylleucine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloleucylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloleucylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of Cyclo L Leucyl L Leucyl
Microbial Production and Biological Sources
Cyclo(L-leucyl-L-leucyl) is produced by a range of organisms, highlighting its distribution in nature. Its discovery in both bacteria and as a product of fungi associated with plants points to its ecological significance.
The bacterium Bacillus subtilis is a known producer of Cyclo(L-leucyl-L-leucyl) nih.gov. Members of the Bacillus genus are frequently studied for their production of a wide array of secondary metabolites, including cyclic peptides. While the specific biosynthetic pathways in B. subtilis leading to Cyclo(L-leucyl-L-leucyl) are a subject of ongoing research, its identification in this species underscores the role of soil and rhizosphere bacteria as sources of bioactive cyclic dipeptides.
Cyclo(L-leucyl-L-leucyl) has been identified in association with the mangrove plant species Kandelia candel nih.govnih.gov. Specifically, it was isolated from the fermentation broth of an endophytic fungus (No. 1962) obtained from a leaf of this plant nih.gov. Endophytic fungi reside within plant tissues without causing apparent disease and are a rich source of novel natural products. The isolation of Cyclo(L-leucyl-L-leucyl) from a fungus associated with Kandelia candel demonstrates the intricate chemical relationships between plants and their microbial inhabitants nih.gov.
Table 1: Documented Natural Sources of Cyclo(L-leucyl-L-leucyl)
| Biological Source | Organism Type | Specific Context |
|---|---|---|
| Bacillus subtilis nih.gov | Bacterium | Not specified |
| Kandelia candel nih.govnih.gov | Plant (Mangrove) | Isolated from an associated endophytic fungus nih.gov |
Methodologies for Isolation and Purification from Biological Matrices
The isolation and purification of cyclic dipeptides like Cyclo(L-leucyl-L-leucyl) from complex biological matrices such as fermentation broths or cell extracts typically involve a multi-step process combining various chromatographic techniques. These methods separate the target compound based on its physicochemical properties, such as polarity, size, and affinity for a stationary phase.
Commonly employed strategies for purifying similar cyclic dipeptides, which are applicable to Cyclo(L-leucyl-L-leucyl), include:
Column Chromatography: This is often the initial purification step. For cyclic dipeptides, resins like Diaion HP20 or silica (B1680970) gel are frequently used nih.govnih.govnih.gov. The crude extract is loaded onto the column, and fractions are eluted using a solvent gradient, often a methanol-water system, to separate compounds based on their polarity nih.gov.
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation achieved by column chromatography and to further purify the fractions containing the target compound nih.govnih.govresearchgate.net. The compound's retention factor (Rf) on the TLC plate helps in its identification and in optimizing the solvent system for further purification steps.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that is typically the final step in the purification process to obtain a highly pure compound nih.govnih.govnih.gov. Reversed-phase HPLC, using columns like C18, is common for separating peptides. The compound is detected by its UV absorbance, and the peak corresponding to Cyclo(L-leucyl-L-leucyl) is collected.
The structure and purity of the isolated compound are then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.gov.
Table 2: General Methodologies for Cyclic Dipeptide Purification
| Technique | Principle of Separation | Typical Application in Workflow |
|---|---|---|
| Column Chromatography (e.g., Diaion HP20, Silica Gel) nih.govnih.govnih.gov | Adsorption and partitioning based on polarity. | Initial fractionation of crude biological extract. |
| Thin-Layer Chromatography (TLC) nih.govnih.govresearchgate.net | Differential partitioning between a stationary phase and a mobile phase. | Monitoring fractions and further semi-preparative purification. |
| High-Performance Liquid Chromatography (HPLC) nih.govnih.govnih.gov | High-resolution separation based on polarity, size, or charge. | Final purification step to achieve high purity. |
Biosynthesis of Cyclo L Leucyl L Leucyl
Enzymatic Pathways and Catalytic Mechanisms
The synthesis of Cyclo(L-leucyl-L-leucyl) is a specialized enzymatic process that diverts building blocks from protein synthesis. This reaction is catalyzed by a unique class of enzymes known as cyclodipeptide synthases, which have a distinct mechanism for peptide bond formation.
Role of Cyclodipeptide Synthases (CDPSs), notably YvmC (Cyclo(L-leucyl-L-leucyl) synthase)
Cyclodipeptide synthases (CDPSs) are a family of enzymes responsible for the synthesis of various cyclodipeptides. nih.gov A key member of this family is YvmC, which has been identified as the Cyclo(L-leucyl-L-leucyl) synthase. mdpi.comuniprot.org Found in various bacteria, including Bacillus subtilis and Bacillus licheniformis, YvmC catalyzes the formation of cLL from two L-leucine molecules. mdpi.comresearchgate.net
YvmC belongs to the class-I aminoacyl-tRNA synthetase (aaRS)-like enzyme family and functions as a monomer. nih.govresearchgate.netpnas.org Its structure contains a Rossmann-fold domain, which is highly similar to the catalytic domain of class-Ic aaRSs. nih.govresearchgate.net The catalytic mechanism of YvmC involves a sequential ping-pong mechanism. researchgate.net The first leucyl-tRNALeu molecule binds to the enzyme, and its leucine (B10760876) moiety is transferred to a conserved serine residue in the active site, forming an aminoacyl-enzyme intermediate. pnas.orgnih.gov Subsequently, a second leucyl-tRNALeu molecule binds, and its leucine residue is transferred to the enzyme-bound leucine, creating a dipeptidyl-enzyme intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization, facilitated by a conserved tyrosine residue, to release the final product, Cyclo(L-leucyl-L-leucyl). nih.gov
Mutational analyses have confirmed the importance of several conserved residues within the catalytic pocket of YvmC for its function. pnas.org While YvmC from B. licheniformis (YvmC-Blic) primarily produces cLL, it has shown some substrate promiscuity, capable of incorporating other nonpolar amino acids like L-phenylalanine and L-methionine into cyclodipeptides. mdpi.com
| Enzyme | Organism | Function | EC Number |
| YvmC | Bacillus licheniformis, Bacillus subtilis | Catalyzes the formation of Cyclo(L-leucyl-L-leucyl) from L-leucyl-tRNALeu. | 2.3.2.22 uniprot.org |
Substrate Utilization: Aminoacyl-tRNAs in Cyclodipeptide Formation
The substrates for CDPSs, including YvmC, are aminoacyl-tRNAs (aa-tRNAs), which are typically used in ribosomal protein synthesis. nih.govanr.fr Specifically, YvmC utilizes two molecules of L-leucyl-tRNALeu to synthesize one molecule of cLL. mdpi.comasm.org This represents a diversion of these "activated" amino acids from primary metabolism into a secondary metabolic pathway. anr.fr The formation of leucyl-tRNALeu itself is catalyzed by leucyl-tRNA synthetase (LeuS), which attaches L-leucine to its corresponding tRNA. mdpi.com
The use of aa-tRNAs as substrates is a defining characteristic of the CDPS enzyme family. nih.govfrontiersin.org The interaction between the CDPS and the aa-tRNA is crucial for substrate specificity. For the first substrate, the enzyme primarily recognizes the aminoacyl moiety. nih.govfrontiersin.org However, for the second substrate, both the aminoacyl moiety and the tRNA body are important for specific recognition. nih.govfrontiersin.org
Metabolic Integration and Downstream Product Formation
The biosynthesis of Cyclo(L-leucyl-L-leucyl) is not an isolated event but is integrated into a larger metabolic network. The cLL molecule serves as a key precursor for the synthesis of other biologically active compounds, a process that involves further enzymatic modifications.
Function as a Precursor to Pulcherriminic Acid and Pulcherrimin Biosynthesis
Cyclo(L-leucyl-L-leucyl) is a direct precursor in the biosynthesis of pulcherriminic acid. mdpi.comnih.govnih.gov This conversion has been demonstrated in various microorganisms, including Bacillus species and the yeast Candida pulcherrima. nih.govbsubcyc.orgnih.gov Pulcherriminic acid is a hydroxamic acid that can chelate ferric ions (Fe³⁺) to form a reddish-brown pigment called pulcherrimin. mdpi.comnih.gov This ability to sequester iron suggests a role for pulcherrimin in iron acquisition and competition among microorganisms. mdpi.com
The biosynthetic pathway from L-leucine to pulcherriminic acid is a well-established multi-step process. asm.org First, L-leucine is converted to leucyl-tRNALeu. asm.org Then, YvmC catalyzes the formation of cLL from two molecules of leucyl-tRNALeu. asm.org Finally, cLL is oxidized to produce pulcherriminic acid. asm.org The pulcherriminic acid is then transported out of the cell where it can non-enzymatically react with iron to form pulcherrimin. mdpi.comresearchgate.net
Involvement of Cytochrome P450 Enzymes (e.g., CypX/CYP134A1) in Subsequent Oxidative Transformations
The oxidation of Cyclo(L-leucyl-L-leucyl) to pulcherriminic acid is catalyzed by a cytochrome P450 enzyme known as CypX, also designated as CYP134A1. mdpi.comresearchgate.netebi.ac.uk In many bacteria, the gene encoding CypX (cypX) is located downstream of the yvmC gene, forming a biosynthetic gene cluster. mdpi.comresearchgate.net
CypX is a monooxygenase that carries out a three-step oxidative transformation of the cLL scaffold. ebi.ac.ukfrontiersin.org The proposed mechanism involves the initial oxidation of the nitrogen atoms within the two peptide bonds of cLL, leading to the formation of a nitrogen-oxygen structure. mdpi.com This is followed by the removal of two water molecules and subsequent aromatization of the six-membered ring through intramolecular electron transfer to yield pulcherriminic acid. mdpi.com CypX from Bacillus subtilis has been shown to bind cLL with a high affinity. researchgate.net
| Enzyme | Organism | Function |
| CypX (CYP134A1) | Bacillus subtilis | Catalyzes the oxidation of Cyclo(L-leucyl-L-leucyl) to pulcherriminic acid. |
Chemical Synthesis and Derivatization Approaches for Cyclo L Leucyl L Leucyl
General Principles of Diketopiperazine Chemical Synthesis
Diketopiperazines (DKPs) are six-membered heterocyclic rings formed from two amino acid residues. Their synthesis is a fundamental process in peptide chemistry, often occurring as a side reaction during peptide synthesis but also being a target for deliberate preparation due to the diverse biological activities of DKPs. nih.govresearchgate.net The rigidity of the DKP scaffold makes it an attractive framework for designing molecules that can interact with various biological targets. nih.govmdpi.com
The most common method for synthesizing DKPs is through the cyclization of a dipeptide. units.it This intramolecular reaction involves the nucleophilic attack of the N-terminal amino group on the activated C-terminal carbonyl group. researchgate.net Key to this process is the protection of reactive functional groups on the amino acid side chains and the use of appropriate activating agents for the C-terminus, typically by converting it to an ester, such as a methyl ester. units.it The N-terminal protecting group is then removed to allow for the cyclization to occur. units.it
Several factors can influence the efficiency of DKP formation. The presence of a proline residue at the second position from the N-terminus can facilitate cyclization. nih.govresearchgate.net The reaction conditions, including solvent and temperature, also play a significant role. For instance, microwave-assisted cyclization in water has emerged as a rapid and high-yield method for producing hydrophobic DKPs. units.itresearchgate.net
Solid-phase peptide synthesis (SPPS) techniques can also be employed, where the dipeptide is assembled on a resin support. researchgate.net Cleavage from the resin under specific conditions can induce cyclization to yield the desired DKP. researchgate.net
Specific Synthetic Strategies for Cyclo(L-leucyl-L-leucyl)
The synthesis of Cyclo(L-leucyl-L-leucyl) specifically involves the cyclization of the linear dipeptide L-leucyl-L-leucine. One documented method involves the thermal treatment of L-leucyl-L-leucine in a solid state. core.ac.ukacs.org Heating the dipeptide can induce an intramolecular cyclization, leading to the formation of Cyclo(L-leucyl-L-leucyl). core.ac.ukacs.org This process can be monitored by techniques such as NMR spectrometry, FTIR spectroscopy, and GC-MS analysis to confirm the structure of the product. acs.org
Another approach involves solution-phase synthesis, which offers more control over reaction conditions. This typically starts with the coupling of two protected L-leucine residues. For example, an N-terminally protected L-leucine (e.g., with a Boc or Fmoc group) is coupled with a C-terminally protected L-leucine (e.g., as a methyl or ethyl ester) using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (hydroxybenzotriazole). mdpi.com Following the formation of the protected dipeptide, the N-terminal protecting group is removed, and the resulting free amine is allowed to cyclize, often by heating in a suitable solvent.
A patent describes a method for producing various 2,5-diketopiperazines, including a procedure for preparing cyclo[L-leucyl-L-prolyl] from L-leucyl-L-proline by heating in n-butanol with a water separator. google.com While not a direct synthesis of Cyclo(L-leucyl-L-leucyl), this method illustrates a common industrial approach to dipeptide cyclization that could be adapted.
The table below summarizes key aspects of different synthetic approaches for diketopiperazines, which are applicable to the synthesis of Cyclo(L-leucyl-L-leucyl).
| Synthetic Method | Key Features | Typical Reagents/Conditions | Advantages | Disadvantages |
| Solid-State Thermal Cyclization | Heating of the linear dipeptide in its solid form. core.ac.ukacs.org | High temperature. core.ac.uk | Solvent-free, simple procedure. | Potential for side reactions and degradation at high temperatures. |
| Solution-Phase Synthesis | Cyclization of a linear dipeptide in a solvent. mdpi.com | Coupling agents (e.g., EDC, HOBt), deprotection reagents, heating in solvent (e.g., DMF, n-butanol). mdpi.comgoogle.com | Good control over reaction conditions, scalable. | Requires multiple steps of protection, coupling, and deprotection. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the cyclization reaction. units.itresearchgate.net | Water or organic solvents, microwave reactor. units.it | Rapid reaction times, often high yields. researchgate.net | Requires specialized equipment. |
| Solid-Phase Synthesis | Assembly of the dipeptide on a solid support followed by cleavage and cyclization. researchgate.net | Resins, coupling reagents, cleavage reagents (e.g., acids). researchgate.net | Facilitates purification, potential for automation. | Can have lower overall yields due to multiple steps on the resin. |
Preparation of Analogs and Derivatives for Research Purposes
The derivatization of the Cyclo(L-leucyl-L-leucyl) scaffold is a key strategy for exploring structure-activity relationships and developing new compounds with tailored properties. nih.gov Modifications can be made to the side chains of the leucine (B10760876) residues or to the diketopiperazine ring itself.
One common approach to creating analogs is to use different amino acids in the synthesis process. For example, by replacing one or both L-leucine residues with other amino acids, a diverse library of DKP analogs can be generated. For instance, analogs such as cyclo(D-Leu-D-Pro), cyclo(L-Pro-L-Val), and cyclo(L-Gly-L-Leu) have been synthesized and studied. nih.gov
Derivatization can also involve chemical modification of the existing Cyclo(L-leucyl-L-leucyl) structure. For example, reactions can be performed on the side chains if they contain reactive functional groups. In the case of Cyclo(L-leucyl-L-leucyl), the isobutyl side chains are relatively unreactive. Therefore, to introduce functionality, one might start with leucine analogs bearing protected functional groups (e.g., a protected amino or carboxyl group on the side chain) during the initial synthesis.
Another strategy involves reactions on the DKP ring. For instance, N-alkylation or N-acylation can be performed on the amide nitrogens of the DKP ring. researchgate.net Additionally, α-carbon functionalization can be achieved, although this is often more challenging. core.ac.uk
The synthesis of unsaturated derivatives is another important derivatization strategy. This can be achieved through condensation reactions with aldehydes at the α-carbons of the DKP ring, often starting from a protected diketopiperazine scaffold like 1,4-diacetyl-2,5-diketopiperazine. mdpi.com
The table below provides examples of derivatization approaches for diketopiperazines that could be applied to create analogs of Cyclo(L-leucyl-L-leucyl).
| Derivatization Approach | Description | Potential Starting Materials | Purpose |
| Side Chain Modification | Introducing different amino acids or chemically modifying the side chains. nih.gov | Various natural and unnatural amino acids. | Explore structure-activity relationships, introduce functional groups for conjugation. nih.gov |
| N-Alkylation/N-Acylation | Attaching alkyl or acyl groups to the amide nitrogens of the DKP ring. researchgate.net | Cyclo(L-leucyl-L-leucyl), strong base, alkyl/acyl halide. | Modify solubility, lipophilicity, and biological activity. |
| α-Carbon Functionalization | Introducing substituents at the carbons alpha to the carbonyl groups. core.ac.uk | Protected diketopiperazine, electrophiles. | Create more complex and sterically hindered analogs. |
| Unsaturation | Creating double bonds at the 3 and/or 6 positions of the DKP ring. mdpi.com | 1,4-diacetyl-2,5-diketopiperazine, aldehydes, base. | Generate conformationally constrained analogs with potential for enhanced biological activity. |
Structural Elucidation and Conformational Analysis of Cyclo L Leucyl L Leucyl
Conformational Dynamics and Isomerism within the Diketopiperazine Ring
Theoretically, the DKP ring can adopt several conformations, including a planar form, a boat form, and a twist-boat form. researchgate.net In the case of cis-disubstituted DKPs like Cyclo(L-leucyl-L-leucyl), where both substituents are on the same side of the ring's average plane, a non-planar boat or twist-boat conformation is generally favored energetically over a planar one. researchgate.net The planarity of the ring is disrupted to alleviate steric strain between the two bulky isobutyl side chains. The crystallographic data from the enzyme-bound structure confirms a slight boat conformation. pdbj.org
In solution, the ring likely undergoes rapid interconversion between different boat and twist-boat forms. The energy barrier for this ring flipping is typically low. The orientation of the two isobutyl side chains is also dynamic. They can be positioned axially or equatorially relative to the DKP ring. For bulky substituents like isobutyl groups, there is a strong preference for the pseudo-equatorial orientation to minimize steric hindrance, which is consistent with the observed crystal structure. pdbj.org
Computational Approaches in Conformational Studies and Molecular Modeling
Computational chemistry provides powerful tools to complement experimental data and to explore the conformational landscape of molecules like Cyclo(L-leucyl-L-leucyl). Methods such as molecular mechanics, density functional theory (DFT), and molecular dynamics (MD) simulations are used to investigate structural properties and energetics. researchgate.netrsc.org
DFT calculations can be employed to determine the relative energies of different possible conformers (e.g., planar vs. various boat and twist-boat forms) of the DKP ring. These calculations can confirm the energetic preference for non-planar conformations and quantify the energy differences. Furthermore, the rotational energy barriers of the side-chain dihedral angles can be calculated to understand their flexibility.
Molecular dynamics (MD) simulations can model the behavior of Cyclo(L-leucyl-L-leucyl) in a solvent environment over time. These simulations provide a dynamic picture of the conformational equilibria, showing the rapid interconversions of the DKP ring and the flexibility of the side chains. MD simulations are particularly valuable for understanding how the molecule might change its conformation upon binding to a receptor or an enzyme active site, providing insights into the principles of molecular recognition. rsc.org
Biological Roles and Mechanistic Investigations of Cyclo L Leucyl L Leucyl
Established Metabolic Functions as an Intermediate
Cyclo(L-leucyl-L-leucyl), a diketopiperazine, serves as a crucial intermediate in the biosynthesis of specific secondary metabolites in various microorganisms. nih.gov Its most well-documented role is as a direct precursor in the synthesis pathway of pulcherriminic acid. researchgate.netnih.govacs.org This pathway has been notably studied in the bacterium Bacillus subtilis. researchgate.netnih.govacs.org
In this biochemical cascade, two molecules of L-leucine are first condensed to form the cyclic dipeptide, Cyclo(L-leucyl-L-leucyl). researchgate.net This molecule then undergoes a series of enzymatic modifications to yield pulcherriminic acid. Pulcherriminic acid itself is a precursor to pulcherrimin, an extracellular red pigment known for its potent iron-chelating properties. researchgate.netnih.govacs.org The production of this iron chelate is a competitive advantage for the microorganism, as it sequesters essential iron from the environment, thereby inhibiting the growth of competing microbes. researchgate.net The transformation of Cyclo(L-leucyl-L-leucyl) is therefore a key step in the production of this important iron-scavenging system.
Enzymatic Interactions and Reaction Mechanisms
The conversion of Cyclo(L-leucyl-L-leucyl) into pulcherriminic acid is not a spontaneous process but is catalyzed by a specific enzyme, highlighting a significant enzymatic interaction.
The primary enzyme responsible for the metabolism of Cyclo(L-leucyl-L-leucyl) in Bacillus subtilis is the Cytochrome P450 CypX, which is also designated as CYP134A1. researchgate.netnih.govacs.org This enzyme exhibits a notable binding affinity for Cyclo(L-leucyl-L-leucyl). Experimental data have shown that CYP134A1 binds to Cyclo(L-leucyl-L-leucyl) with an affinity (Kd) of 24.5 ± 0.5 μM. researchgate.netnih.govacs.org
The specificity of CYP134A1 is not absolutely restricted to Cyclo(L-leucyl-L-leucyl). Structurally similar diketopiperazines that also possess alkyl side chains can bind to the enzyme with comparable affinities. researchgate.netnih.govacs.org The active site of CYP134A1 is characterized by a predominance of hydrophobic residues, which facilitates the binding of these nonpolar substrates. nih.govacs.org A flexible substrate recognition loop (the B-B' loop) also plays a role in accommodating these substrates within the active site. nih.gov
| Substrate | Binding Affinity (Kd, μM) |
|---|---|
| Cyclo(L-leucyl-L-leucyl) | 24.5 ± 0.5 |
| Cyclo(L-valyl-L-valyl) | Comparable to Cyclo(L-leucyl-L-leucyl) |
| Cyclo(L-methionyl-L-methionyl) | Comparable to Cyclo(L-leucyl-L-leucyl) |
| Cyclo(L-leucyl-L-phenylalanyl) | Comparable to Cyclo(L-leucyl-L-leucyl) |
Cytochrome P450 CypX (CYP134A1) catalyzes a complex, three-step oxidative transformation of Cyclo(L-leucyl-L-leucyl) to form pulcherriminic acid. researchgate.netnih.govacs.org This multi-step oxidation is a key finding in understanding the biochemical fate of the cyclic dipeptide. In vitro studies have demonstrated that CYP134A1 can perform this oxidation when supported by various electron transfer partner systems. nih.govacs.org
Analysis of the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) has been instrumental in elucidating the transformation pathway. These analyses have successfully identified intermediate products that contain one additional oxygen atom compared to the initial Cyclo(L-leucyl-L-leucyl) substrate. researchgate.netnih.govacs.org This finding confirms the role of CYP134A1 as an oxidase in this pathway. researchgate.net The oxidation of related diketopiperazines by the enzyme has also revealed that different oxidative pathways can exist, depending on the specific substrate. nih.govacs.org The crystal structure of CYP134A1 reveals an unusual proline residue in the active site where a conserved alcohol residue, crucial for oxygen activation in many P450s, is typically found, suggesting a unique catalytic mechanism. nih.govacs.org
| Substrate | Retention Time (min) | Major MS Fragmentation Peaks (m/z) | Product Description |
|---|---|---|---|
| Cyclo(L-leucyl-L-leucyl) | 15.2 | 226, 170, 113, 86, 41 | Starting Material |
| Oxidized Cyclo(L-leucyl-L-leucyl) | 17.5 | 242, 186, 129, 86, 41 | Intermediate product with one additional oxygen atom |
Structure Activity Relationship Sar Studies Relevant to Cyclo L Leucyl L Leucyl
Influence of Amino Acid Residues on Diketopiperazine Conformation and Function
The amino acid residues that form the diketopiperazine ring are fundamental to its structure and subsequent biological activity. Diketopiperazines are cyclic dipeptides formed from the condensation of two α-amino acids, granting them significant structural rigidity compared to their linear peptide counterparts. mdpi.comresearchgate.net This inherent rigidity makes the DKP scaffold ideal for molecular recognition and interaction with biological targets. mdpi.com
The nature of the amino acid side chains plays a crucial role in defining the function of the DKP. In the case of Cyclo(L-leucyl-L-leucyl), the two isobutyl side chains of the leucine (B10760876) residues are a defining feature. Research on related proline-containing cyclodipeptides, such as cyclo(L-leucyl-L-prolyl), has highlighted the importance of a hydrophobic amino acid for certain biological activities. nih.govresearchgate.net Studies comparing the efficacy of different cyclodipeptides in inhibiting aflatoxin production found that those containing leucine or valine, both hydrophobic amino acids, were effective. nih.govresearchgate.net This suggests that hydrophobic interactions are likely involved in the mechanism of action. researchgate.net In contrast, a cyclodipeptide where leucine was replaced by glycine, which has a much smaller and non-hydrophobic side chain, showed significantly diminished activity. nih.gov This underscores the direct influence of the amino acid residue's character on the molecule's biological function.
The table below summarizes findings on how different amino acid residues in cyclodipeptides influence their inhibitory activity against norsolorinic acid (NA), an aflatoxin precursor.
| Compound | Constituent Amino Acids | Key Side Chain Feature | Inhibitory Activity on NA Accumulation |
| cyclo(L-Pro-L-Val) | Proline, Valine | Hydrophobic (Isopropyl) | High |
| cyclo(L-Leu-L-Pro) | Leucine, Proline | Hydrophobic (Isobutyl) | High |
| cyclo(L-Leu-L-Gly) | Leucine, Glycine | Minimal (Hydrogen) | Weak to None |
| cyclo(L-Gly-L-Pro) | Glycine, Proline | Minimal (Hydrogen) | None |
Data compiled from studies on aflatoxin inhibition. nih.gov
Stereochemical Effects on Molecular Interactions and Biological Activity
Stereochemistry is a critical determinant of biological activity for diketopiperazines. nsf.govmdpi.com The spatial arrangement of the atoms, dictated by the chirality of the constituent amino acids, profoundly affects how the molecule interacts with chiral biological targets like enzymes and receptors. Even small changes in the three-dimensional structure can lead to significant differences in function. nsf.gov
For cyclodipeptides, the chirality of the two amino acid centers (L or D configuration) gives rise to several possible stereoisomers. Studies on cyclo(leucyl-prolyl) isomers have demonstrated marked differences in their biological effects. For instance, in inhibiting aflatoxin production by Aspergillus parasiticus, the cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) isomers (LL and DD) exhibited similar and potent inhibitory activity. nih.govresearchgate.netnih.gov In contrast, the cyclo(L-Leu-D-Pro) and cyclo(D-Leu-L-Pro) isomers (LD and DL) showed significantly weaker activity. nih.govresearchgate.netnih.gov
Similarly, research on the antifungal activity of cyclo(Leu-Pro) isomers against the plant pathogen Colletotrichum orbiculare revealed that cyclo(L-Leu-L-Pro) was the most effective inhibitor of conidia germination and appressorium formation. frontiersin.org The cyclo(D-Leu-D-Pro) isomer also showed significant, though lesser, activity, while the cyclo(D-Leu-L-Pro) isomer displayed no antifungal activity at the tested concentration. frontiersin.org These findings clearly illustrate that the specific stereochemical configuration is crucial for potent biological action. The differences in activity between stereoisomers are often attributed to how they fit into a specific binding site, where the precise orientation of the side chains is essential for effective interaction. nih.gov
The following table presents a comparison of the biological activities of different stereoisomers of cyclo(leucyl-prolyl).
| Stereoisomer | Configuration | Inhibition of Aflatoxin Production | Antifungal Activity vs. C. orbiculare |
| cyclo(L-Leu-L-Pro) | L, L | Strong | Strong |
| cyclo(D-Leu-D-Pro) | D, D | Strong | Moderate |
| cyclo(L-Leu-D-Pro) | L, D | Weaker | Not specified |
| cyclo(D-Leu-L-Pro) | D, L | Weaker | None |
This table synthesizes data from multiple studies on the biological effects of cyclo(Leu-Pro) isomers. nih.govresearchgate.netfrontiersin.org
Impact of Side Chains and Ring Substitutions on Enzymatic Binding and Transformation
Modifications to the amino acid side chains or the diketopiperazine ring itself can dramatically alter the molecule's interaction with enzymes and other biological targets. The size, shape, and chemical nature (e.g., hydrophobicity, charge) of the side chains are pivotal for substrate specificity and the strength of binding within an enzyme's active site. mdpi.com
The importance of the side chain is evident in studies comparing cyclo(L-leucyl-L-prolyl) with its analogs. The substitution of leucine with valine, another amino acid with a bulky, hydrophobic side chain (isopropyl vs. isobutyl), resulted in a compound, cyclo(L-valyl-L-prolyl), that retained strong, and in some cases even stronger, inhibitory activity against aflatoxin production. nih.govnih.gov This suggests that a hydrophobic side chain of a certain size is a key requirement for this particular biological function. researchgate.net
Conversely, when the bulky, hydrophobic side chain of leucine is replaced with the single hydrogen atom of glycine, as in cyclo(L-leucyl-L-glycyl), the resulting molecule shows a drastic reduction or complete loss of activity. nih.gov This highlights that the isobutyl side chain is not merely a structural component but an active participant in the molecular interactions responsible for its biological effect.
Enzymes can also recognize and process DKP rings. For example, certain bacteria possess enzymes capable of hydrolyzing the DKP ring, breaking it open to form linear dipeptides, which can then be further broken down into amino acids. nih.gov The specificity of these enzymes is influenced by the amino acid residues of the DKP. For instance, the enzyme cyclo(Gly-Leu) hydrolase was found to act on several different cyclodipeptides, indicating a degree of substrate flexibility that is nonetheless dependent on the nature of the side chains. nih.gov This enzymatic transformation demonstrates that the DKP ring, while stable, can be a substrate for enzymes, and the nature of its side chains will influence the binding and catalytic efficiency.
The table below illustrates the effect of side chain substitutions on the inhibitory activity of proline-containing cyclodipeptides.
| Compound | Variable Amino Acid | Side Chain | Relative Inhibitory Activity |
| cyclo(L-Pro-L-Val) | Valine | Isopropyl (hydrophobic) | Strong |
| cyclo(L-Pro-L-Leu) | Leucine | Isobutyl (hydrophobic) | Strong |
| cyclo(L-Pro-L-Gly) | Glycine | Hydrogen (non-hydrophobic) | None |
Data based on comparative studies of cyclodipeptide activity. nih.govresearchgate.net
Advanced Research Methodologies and Future Directions in Cyclo L Leucyl L Leucyl Research
Integrated Omics Technologies in Discovery and Mechanistic Elucidation
The comprehensive analysis of biological systems through integrated 'omics' approaches—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the study of natural products like Cyclo(L-leucyl-L-leucyl). These technologies provide a systems-level understanding of the biosynthesis, regulation, and mechanism of action of DKPs. mdpi.comfrontiersin.orgnih.govmdpi.com
Genomics and Transcriptomics: Genome mining has become a powerful tool for discovering novel DKP biosynthetic pathways in microorganisms. By identifying gene clusters encoding for cyclodipeptide synthases (CDPSs), the enzymes responsible for DKP assembly, researchers can predict the production of specific DKPs, including Cyclo(L-leucyl-L-leucyl). nih.gov Transcriptomic analysis (RNA-seq) complements this by revealing the expression levels of these biosynthetic genes under different conditions, offering insights into their regulatory networks. For instance, studies on Aspergillus parasiticus have shown that Cyclo(L-leucyl-L-prolyl) can repress the transcription of genes involved in aflatoxin production, demonstrating how transcriptomics can elucidate the molecular mechanisms of DKP activity. researchgate.netnih.govnih.gov
Proteomics and Metabolomics: Proteomics identifies the proteins expressed by an organism, including the enzymatic machinery for DKP synthesis and modification. nih.gov This can confirm the function of genes identified through genomics. Metabolomics, the large-scale study of small molecules, directly detects and quantifies Cyclo(L-leucyl-L-leucyl) and other metabolites in biological samples. frontiersin.org The integration of these omics layers allows researchers to connect genetic potential to the actual production of compounds and their downstream effects. This holistic approach is crucial for understanding how Cyclo(L-leucyl-L-leucyl) interacts with its biological targets and influences cellular pathways. nih.govthebioscan.com
| Omics Technology | Application in DKP Research | Insights Gained on Cyclo(L-leucyl-L-leucyl) & Related DKPs |
| Genomics | Identification of biosynthetic gene clusters (BGCs) for cyclodipeptide synthases (CDPSs). | Discovery of new DKP-producing organisms and pathways. |
| Transcriptomics | Analysis of gene expression related to DKP biosynthesis and biological response to DKPs. | Understanding the regulatory control of DKP production and identifying genes affected by DKP treatment (e.g., aflatoxin pathway genes). researchgate.netnih.govnih.gov |
| Proteomics | Identification of enzymes involved in DKP synthesis and modification; analysis of protein expression changes upon DKP exposure. | Confirmation of enzyme function and elucidation of cellular responses to DKPs. |
| Metabolomics | Direct detection and quantification of DKPs in complex biological mixtures. | Profiling DKP production in different organisms and conditions; identifying biomarkers associated with DKP activity. |
In silico Approaches for Mechanistic Predictions and Compound Design
Computational methods are increasingly used to accelerate research into the biological activities of Cyclo(L-leucyl-L-leucyl) and to guide the design of new DKP-based therapeutic agents. researchgate.net These in silico approaches provide valuable predictions about molecular interactions, chemical reactivity, and pharmacokinetic properties. nih.gov
Molecular Docking and Dynamics: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For related DKPs like Cyclo(L-Leucyl-L-Prolyl), docking studies have been used to identify potential protein targets, such as fungal enzymes FAD glucose dehydrogenase and dihydrofolate reductase. nih.gov Molecular dynamics (MD) simulations can then be used to model the behavior of the DKP-protein complex over time, providing insights into binding stability and the conformational changes that mediate biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. While specific QSAR studies on Cyclo(L-leucyl-L-leucyl) are not extensively documented, this approach is widely applied in drug discovery for DKP scaffolds. nih.gov By analyzing a series of related DKP molecules, researchers can identify the key structural features responsible for a particular biological effect, enabling the rational design of more potent and selective analogs.
Pharmacokinetics (ADMET) Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.gov For a compound like Cyclo(L-leucyl-L-leucyl), predicting its drug-likeness, bioavailability, and potential toxicity early in the research process is crucial for evaluating its therapeutic potential and guiding further development. nih.gov
| In silico Method | Application in DKP Research | Potential Insights for Cyclo(L-leucyl-L-leucyl) |
| Molecular Docking | Predicting the binding mode and affinity of DKPs to specific protein targets. | Identification of potential receptors or enzymes that mediate its biological effects. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of DKP-protein complexes. | Understanding the mechanism of interaction at an atomic level. |
| QSAR | Establishing relationships between the chemical structure of DKPs and their biological activity. | Guiding the design of novel Cyclo(L-leucyl-L-leucyl) derivatives with enhanced activity. |
| ADMET Prediction | Evaluating drug-likeness, bioavailability, and potential toxicity profiles. | Assessing the therapeutic viability of Cyclo(L-leucyl-L-leucyl) as a drug candidate. nih.gov |
Expanding the Scope of Biosynthetic Engineering and Chemoenzymatic Synthesis
Recent advances in synthetic biology and biocatalysis are overcoming the limitations of traditional chemical synthesis for producing complex molecules like Cyclo(L-leucyl-L-leucyl). These methods offer more sustainable and efficient routes to generate DKPs and their derivatives. acs.orgmdpi.com
Biosynthetic Engineering: This approach involves the rational engineering of microbial hosts to produce desired compounds. By introducing or modifying DKP biosynthetic gene clusters in well-characterized organisms like Streptomyces or E. coli, researchers can achieve high-yield production of specific DKPs. acs.orgresearchgate.net Furthermore, combinatorial biosynthesis, where genes for CDPSs and tailoring enzymes (e.g., oxidases, methyltransferases) from different pathways are combined, allows for the creation of novel DKP structures that are not found in nature. acs.orgresearchgate.net This strategy holds immense potential for generating a diverse library of Cyclo(L-leucyl-L-leucyl) analogs for bioactivity screening.
Chemoenzymatic Synthesis: This strategy combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. mdpi.comnih.gov For example, a linear dipeptide precursor (L-leucyl-L-leucine) can be synthesized chemically and then cyclized using an isolated cyclodipeptide synthase enzyme. This approach can be more efficient and generate fewer byproducts than purely chemical methods. nih.gov The development of robust and reusable immobilized enzymes is making chemoenzymatic processes increasingly viable for industrial-scale production. nih.gov
Future Trajectories in Academic Research on Cyclo(L-leucyl-L-leucyl) and Related Diketopiperazines
The field of DKP research is poised for significant growth, with several key areas expected to be the focus of future academic investigation.
Exploring Novel Bioactivities: While many DKPs, including related compounds like Cyclo(L-leucyl-L-prolyl), are known for their antimicrobial and anticancer activities, their full biological potential remains largely untapped. nih.govnih.govnih.govresearchgate.net Future research will likely focus on screening Cyclo(L-leucyl-L-leucyl) and its derivatives against a wider range of therapeutic targets, including those related to neurodegenerative diseases, metabolic disorders, and inflammatory conditions.
Understanding Ecological Roles: Many DKPs are produced by microorganisms in complex environments like the soil or marine ecosystems. A key future direction will be to unravel the natural ecological roles of these compounds. Do they function as signaling molecules in quorum sensing, as agents of microbial warfare, or as symbiosis factors? Answering these questions will provide fundamental insights into microbial ecology and may reveal new applications for these molecules.
Advanced Drug Delivery Systems: The rigid, cyclic structure of DKPs makes them attractive scaffolds for drug development. mdpi.com However, challenges such as poor solubility or bioavailability can limit their therapeutic use. Future research will likely involve developing advanced drug delivery systems, such as nanoformulations, to improve the pharmacokinetic properties of DKP-based drugs.
Deepening Mechanistic Understanding: With the aid of integrated omics and advanced in silico modeling, researchers will continue to probe the precise molecular mechanisms underlying the bioactivities of Cyclo(L-leucyl-L-leucyl). Identifying its direct cellular targets and understanding how it modulates complex signaling networks will be crucial for its translation into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
